1H-Pyrrole-2-acetonitrile, 1-methyl-

Description

The exact mass of the compound 1H-Pyrrole-2-acetonitrile, 1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Pyrrole-2-acetonitrile, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2-acetonitrile, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

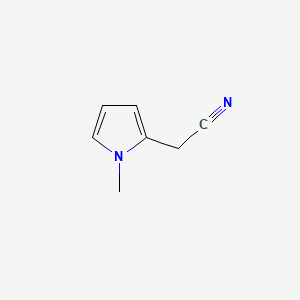

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSYAUHHRKAPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066989 | |

| Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24437-41-0 | |

| Record name | 1-Methyl-1H-pyrrole-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24437-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024437410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrrol-2-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methylpyrrole-2-acetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NKM27KEV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrole-2-acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-methyl-1H-pyrrole-2-acetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of core synthetic strategies. Each methodology is presented with a detailed examination of its reaction mechanism, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations. The causality behind experimental choices is elucidated to provide actionable insights for laboratory application. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative citations.

Introduction: The Significance of 1-Methyl-1H-pyrrole-2-acetonitrile

1-Methyl-1H-pyrrole-2-acetonitrile is a crucial heterocyclic building block in organic synthesis.[1][2] The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12.[2] The introduction of a methyl group at the 1-position and an acetonitrile moiety at the 2-position provides a versatile platform for further molecular elaboration. The nitrile group, in particular, is a valuable functional handle that can be readily transformed into other functionalities such as amines, carboxylic acids, amides, and ketones, making it a pivotal intermediate in the synthesis of complex target molecules.[2]

Current research on 1-methyl-1H-pyrrole-2-acetonitrile is largely centered on its application as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors.[2] This guide will explore the primary synthetic routes to this important compound, providing the necessary technical detail for its practical synthesis and application in a research and development setting.

Synthetic Pathways to 1-Methyl-1H-pyrrole-2-acetonitrile

Several synthetic strategies have been developed for the preparation of 1-methyl-1H-pyrrole-2-acetonitrile. These can be broadly categorized into two main approaches:

-

Direct Cyanomethylation of 1-Methylpyrrole: This approach involves the direct introduction of the cyanomethyl group onto the 1-methylpyrrole ring.

-

Cyanation of a Pre-functionalized 1-Methylpyrrole: This strategy involves the initial preparation of a 1-methylpyrrole derivative with a suitable leaving group or precursor functionality at the 2-position, which is then converted to the nitrile.

This guide will focus on the most prominent and practical methods within these categories.

Pathway 1: Direct Cyanomethylation via Reaction with Cyanogen and Hydrogen Chloride

This method represents a direct approach to the synthesis of 1-methyl-1H-pyrrole-2-acetonitrile from 1-methylpyrrole.[3][4] The reaction proceeds through the formation of an intermediate α-imino-1-methylpyrrole-2-acetonitrile hydrochloride salt, which is subsequently reduced to the desired product.[4]

Reaction Mechanism

The reaction is initiated by the electrophilic attack of cyanogen, activated by hydrogen chloride, on the electron-rich 2-position of the 1-methylpyrrole ring. This forms an iminium salt intermediate. The subsequent workup with a base and a reducing agent leads to the final product.

Experimental Protocol

Step 1: Formation of α-imino-1-methylpyrrole-2-acetonitrile HCl salt [3][4]

-

Dissolve 1-methylpyrrole (4 g, 0.049 mol) in 40 ml of dry, ethanol-free chloroform in a dry, 200 ml, 3-necked round-bottomed flask.

-

Flush the flask with a stream of dry nitrogen.

-

Cool the solution to 0°C.

-

Add cyanogen (3.25 g, 0.063 mol) to the cooled solution.

-

Introduce a slow, steady stream of hydrogen chloride (dried through sulfuric acid) with mechanical stirring at 0°C for 4 hours, or until all the 1-methylpyrrole has been consumed (monitored by TLC or GC).

Step 2: Conversion to 1-methyl-1H-pyrrole-2-acetonitrile [3]

-

Stop the hydrogen chloride flow.

-

Evaporate the chloroform to half its volume under reduced pressure at room temperature.

-

Cool the mixture to -40°C.

-

Add dry pyridine (25 ml) dropwise with rapid stirring.

-

Evaporate the remaining chloroform under reduced pressure and add an additional 25 ml of pyridine.

-

Allow the reaction mixture to warm to room temperature.

-

Introduce a slow stream of hydrogen sulfide for 20 minutes.

-

Add chloroform (200 ml) and wash the solution with 35% aqueous potassium carbonate solution, followed by a 3N hydrochloric acid wash (back-washed with chloroform).

-

Wash the combined chloroform extracts with 5% aqueous sodium bicarbonate solution and dry over anhydrous MgSO₄ powder.

-

Filter the mixture and evaporate the filtrate in vacuo to a brown oil.

-

Purify the oil by high vacuum distillation to yield 1-methyl-1H-pyrrole-2-acetonitrile (bp 61°-65° C at 0.04 Torr).

Data Summary

| Starting Material | Reagents | Product | Yield | Boiling Point | Reference |

| 1-Methylpyrrole | Cyanogen, HCl, Pyridine, H₂S | 1-Methyl-1H-pyrrole-2-acetonitrile | 840 mg (from 4g starting material) | 61°-65° C at 0.04 Torr | [3] |

Causality and Insights

The use of cyanogen and hydrogen chloride provides a highly electrophilic species that readily reacts with the electron-rich pyrrole ring. The low temperature (0°C) is crucial to control the reactivity and prevent polymerization of the pyrrole. The subsequent treatment with pyridine neutralizes the excess acid and facilitates the elimination to form the imine, which is then reduced by hydrogen sulfide. This multi-step, one-pot procedure, while effective, involves the use of highly toxic reagents (cyanogen and hydrogen sulfide) and requires careful handling and a well-ventilated fume hood.

Workflow Diagram

Caption: Direct cyanomethylation of 1-methylpyrrole.

Pathway 2: Cyanation using Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (CSI) is a versatile and highly reactive reagent for the introduction of a nitrile group onto activated aromatic systems, including pyrroles.[5][6] This method offers an alternative to the use of cyanogen.

Reaction Mechanism

The reaction proceeds via an electrophilic substitution of the pyrrole ring by CSI. The initial adduct undergoes a rearrangement and subsequent elimination to yield the nitrile. The use of a tertiary amine like triethylamine is crucial for the final elimination step.

Experimental Protocol

A process for preparing 1-methylpyrrole-2-carbonitrile: [6]

-

Charge a 5-liter flask with acetonitrile (2.0 L) and 1-methylpyrrole (83 g, 3.5 mol).

-

Add chlorosulfonyl isocyanate (495 g, 3.5 mol) dropwise, maintaining the reaction temperature between -6 to 0 °C. Caution: Chlorosulfonyl isocyanate is corrosive and reacts violently with water.

-

After stirring for 15 minutes, add N,N-dimethylformamide (DMF, 511 g, 7.0 mol) at -4 to 0 °C.

-

Follow with the addition of triethylamine (707 g, 7.0 mol) and continue stirring at 10 °C.

-

Filter the resulting white precipitate and wash it with acetonitrile (200 mL).

-

The 1-methylpyrrole-2-carbonitrile can be isolated from the filtrate, often by distillation.

Data Summary

| Starting Material | Key Reagents | Solvent | Product | Reference |

| 1-Methylpyrrole | Chlorosulfonyl isocyanate, DMF, Triethylamine | Acetonitrile or Toluene | 1-Methylpyrrole-2-carbonitrile | [6] |

Causality and Insights

CSI is a powerful electrophile, and its reaction with 1-methylpyrrole is highly efficient. The low temperature is essential to control the exothermic reaction. DMF acts as a solvent and may also play a role in stabilizing the intermediate. Triethylamine is a non-nucleophilic base that facilitates the elimination of the chlorosulfonyl group and the formation of the nitrile. This method is often preferred for its scalability and the commercial availability of the reagents.

Workflow Diagram

Caption: Cyanation of 1-methylpyrrole using CSI.

Pathway 3: Vilsmeier-Haack Formylation Followed by Conversion to Nitrile

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The resulting 1-methyl-1H-pyrrole-2-carbaldehyde can then be converted to the corresponding nitrile.

Reaction Mechanism

The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). This reagent then attacks the 2-position of the 1-methylpyrrole ring. Hydrolysis of the resulting iminium salt yields the aldehyde. The aldehyde can then be converted to the nitrile through various methods, such as reaction with hydroxylamine followed by dehydration.

Conceptual Experimental Workflow

Step 1: Vilsmeier-Haack Formylation

-

Generate the Vilsmeier reagent by adding POCl₃ to DMF at low temperature.

-

Add 1-methylpyrrole to the Vilsmeier reagent.

-

After the reaction is complete, quench the reaction mixture with an aqueous base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the iminium intermediate to the aldehyde.

-

Extract and purify the 1-methyl-1H-pyrrole-2-carbaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

-

React the 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or pyridine) to form the oxime.

-

Dehydrate the oxime using a dehydrating agent such as acetic anhydride, thionyl chloride, or a Vilsmeier-Haack reagent itself to yield the nitrile.

Causality and Insights

This two-step approach is advantageous as it avoids the use of highly toxic cyanating agents in the first step. The Vilsmeier-Haack reaction is generally high-yielding and regioselective for the 2-position of pyrroles. The conversion of the aldehyde to the nitrile is a standard transformation in organic synthesis with multiple established protocols, offering flexibility in the choice of reagents and conditions.

Workflow Diagram

Caption: Two-step synthesis via Vilsmeier-Haack reaction.

Comparative Analysis of Synthetic Pathways

| Pathway | Key Reagents | Advantages | Disadvantages |

| 1. Direct Cyanomethylation | Cyanogen, HCl | Direct, one-pot procedure. | Involves highly toxic and gaseous reagents (cyanogen, H₂S). |

| 2. Cyanation with CSI | Chlorosulfonyl isocyanate | High reactivity, good yields, scalable. | CSI is corrosive and moisture-sensitive. |

| 3. Vilsmeier-Haack Route | DMF, POCl₃, Hydroxylamine | Avoids highly toxic cyanating agents in the first step, versatile second step. | Two-step process, may have a lower overall yield. |

Conclusion

The synthesis of 1-methyl-1H-pyrrole-2-acetonitrile can be achieved through several effective pathways. The choice of the most appropriate method will depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of reagents and equipment, and safety considerations. The direct cyanomethylation with cyanogen offers a direct route but requires specialized handling of hazardous materials. The use of chlorosulfonyl isocyanate provides a robust and scalable alternative. The two-step Vilsmeier-Haack approach offers a safer initial step and flexibility in the subsequent conversion to the nitrile. This guide has provided the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this valuable chemical intermediate.

References

- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014).

- Synthesis of N-methylpyrrole-2-acetonitrile. PrepChem.com.

- Chemical Properties of 1-methyl-1H-pyrrole-2-acetonitrile. Cheméo.

- Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3. Journal of Organic Chemistry.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.

- Synthesis of pyrrole-2-carbonitriles. (2005).

- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2019). MDPI.

- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles

- Synthesis of α-imino-1-methypyrrole-2-acetonitrile HCl salt. PrepChem.com.

- Formation of Pyrrole Derivatives from Heteroatom‐Substituted Acetonitriles. (1994). Semantic Scholar.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

- Sandmeyer reaction. Wikipedia.

- Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. (2015).

- 1H-Pyrrole-2-acetonitrile, 1-methyl-. PubChem.

- 1H-Pyrrole-2-acetonitrile, 1-methyl-. Benchchem.

- A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU.

- 1H-Pyrrole-2-acetonitrile, 1-methyl-. Pharos.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021).

- Pyrrole. Wikipedia.

- SAFETY D

- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (2003). Indian Journal of Chemistry.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Transformation of amides to nitriles with Vilsmeier reagent and sodium acetate.

- 1-methyl-1H-pyrrole-2-acetonitrile. NIST WebBook.

- (1H-PYRROL-2-YL)-ACETONITRILE synthesis. ChemicalBook.

- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure.

- Pyrrole synthesis. Organic Chemistry Portal.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

- Replacement of the Aromatic Primary Amino Group by Hydrogen. (2023). Chemistry LibreTexts.

- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2018). Request PDF.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. (2015).

- Synthesis of pyrrole and substituted pyrroles (Review). (2017).

- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

- A facile tandem decyanation/cyanation reaction of α-iminonitriles toward cyano-substituted amides. (2020). Organic & Biomolecular Chemistry.

Sources

- 1. 1H-Pyrrole-2-acetonitrile, 1-methyl- | C7H8N2 | CID 90501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole-2-acetonitrile, 1-methyl- | 24437-41-0 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

physical and chemical properties of 1-methyl-1H-pyrrole-2-acetonitrile

An In-depth Technical Guide to 1-methyl-1H-pyrrole-2-acetonitrile

Authored by: A Senior Application Scientist

Abstract

1-methyl-1H-pyrrole-2-acetonitrile is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating both an electron-rich N-methylpyrrole ring and a versatile nitrile functional group, makes it a valuable building block for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic routes, analytical characterization, and critical safety protocols. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical application and chemical rationale behind its use.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior in both reactive and biological systems. 1-methyl-1H-pyrrole-2-acetonitrile (CAS No. 24437-41-0) is characterized by a planar, five-membered aromatic pyrrole ring, N-substituted with a methyl group, and a cyanomethyl group at the C2 position.[2][3] The electron-donating nature of the nitrogen atom renders the pyrrole ring highly susceptible to electrophilic attack, while the nitrile group offers a gateway to diverse chemical transformations.[1]

Visualizing the Core Structure

To fully appreciate its reactive potential, a clear visualization of the molecule is paramount.

Caption: Chemical structure of 1-methyl-1H-pyrrole-2-acetonitrile.

A summary of its key physical and chemical identifiers is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 24437-41-0 | [2] |

| Molecular Formula | C₇H₈N₂ | [2][3] |

| Molecular Weight | 120.15 g/mol | [2][3] |

| Melting Point | 28-29 °C | [2] |

| Boiling Point | 72-76 °C at 0.1 Torr | [2] |

| IUPAC Name | (1-Methyl-1H-pyrrol-2-yl)acetonitrile | [3] |

| Synonyms | 1-Methylpyrrole-2-acetonitrile, 2-(1-Methyl-pyrrol-2-yl)acetonitrile | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 1-methyl-1H-pyrrole-2-acetonitrile primarily involves the functionalization of the N-methylpyrrole precursor. The electron-rich nature of the pyrrole ring dictates the strategy, favoring electrophilic substitution at the C2 position.[1] Several methods have been reported, with a common route involving the reaction of N-methylpyrrole with cyanogen and hydrogen chloride.[4] An alternative approach utilizes chlorosulfonyl isocyanate.[5]

Workflow for a Classical Synthetic Route

The following diagram outlines a well-documented synthetic protocol. Understanding this workflow is key to appreciating the practical challenges and critical control points in its production.

Caption: Step-wise workflow for the synthesis of 1-methyl-1H-pyrrole-2-acetonitrile.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.[4]

-

Reaction Setup: Dissolve N-methylpyrrole (4 g, 0.049 mol) in 40 ml of dry, ethanol-free chloroform within a dry, 200 ml, 3-necked round-bottomed flask. The system must be flushed with a stream of dry nitrogen to ensure an inert atmosphere, which is critical for preventing side reactions with moisture-sensitive intermediates.

-

Initiation: Cool the solution to 0°C using an ice bath. Add cyanogen (3.25 g, 0.063 mole) to the cooled solution.

-

Electrophilic Addition: Introduce a slow, steady stream of dry hydrogen chloride gas into the stirred solution at 0°C. Maintain this for approximately 4 hours, or until TLC or GC analysis indicates complete consumption of the starting N-methylpyrrole.

-

Quenching and Workup: Stop the HCl flow and evaporate half the chloroform volume under reduced pressure at room temperature. Subsequently, cool the concentrated mixture to -40°C.

-

Base Addition: With rapid stirring, add 25 ml of dry pyridine dropwise. This neutralizes the excess acid and facilitates the subsequent steps. Evaporate the remaining chloroform and add an additional 25 ml of pyridine.

-

Intermediate Conversion: Allow the reaction mixture to warm to room temperature and introduce a slow stream of hydrogen sulfide for 20 minutes.

-

Extraction: Add 200 ml of chloroform and wash the organic solution sequentially with 35% aqueous potassium carbonate, 3N hydrochloric acid (back-washing the aqueous layer with chloroform), and finally with 5% aqueous sodium bicarbonate.

-

Isolation: Dry the combined chloroform extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield a brown oil.

-

Purification: Purify the crude oil by high-vacuum distillation to yield pure 1-methyl-1H-pyrrole-2-acetonitrile (boiling point 61°-65° C at 0.04 Torr).[4]

Chemical Reactivity and Applications

The synthetic utility of 1-methyl-1H-pyrrole-2-acetonitrile stems from the distinct reactivity of its two key functional domains: the pyrrole ring and the nitrile group.

Reactivity Map

Caption: Key reactive sites and transformations of the title compound.

-

Nitrile Group Chemistry : The nitrile moiety is a linchpin for synthetic diversification. It can be readily converted into other valuable functional groups, a cornerstone of its application in drug discovery.[1]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-2-acetic acid. This introduces a handle for amide coupling reactions, a ubiquitous strategy in medicinal chemistry.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(1-methyl-1H-pyrrol-2-yl)ethanamine. This transformation is critical as it provides a nucleophilic center for building larger molecular scaffolds.[1]

-

-

Pyrrole Ring Chemistry : As an electron-rich aromatic system, the N-methylpyrrole ring readily undergoes electrophilic aromatic substitution. The existing C2-substituent directs incoming electrophiles primarily to the C5 position, allowing for further controlled functionalization of the heterocyclic core.

-

Applications in Drug Development : Pyrrole derivatives are prevalent scaffolds in numerous biologically significant molecules.[1] This specific compound serves as a key intermediate in synthesizing more complex molecules for the pharmaceutical and agrochemical sectors.[1][6] Its structure is a component of various lead compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.

Analytical Characterization

Unambiguous identification and purity assessment are critical. Standard analytical techniques are used to characterize 1-methyl-1H-pyrrole-2-acetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl group (–CH₃) will appear as a singlet. The methylene protons (–CH₂–) will also be a singlet. The three protons on the pyrrole ring will appear as distinct multiplets in the aromatic region, with chemical shifts influenced by their position relative to the nitrogen and the acetonitrile group.[7][8]

-

¹³C NMR : The carbon NMR spectrum will show seven unique resonances corresponding to the seven carbon atoms in the molecule: the methyl carbon, the methylene carbon, the nitrile carbon, and the four distinct carbons of the pyrrole ring.[9]

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound (120.15 g/mol ).[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₇H₈N₂).

-

Chromatography : HPLC methods, typically using reverse-phase columns with acetonitrile/water mobile phases, can be employed for purity analysis and separation from related impurities.[10]

Safety, Handling, and Storage

Proper handling of 1-methyl-1H-pyrrole-2-acetonitrile is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may be provider-specific, GHS classifications from databases and data from analogous structures (like substituted pyrroles and organic nitriles) provide a strong basis for hazard assessment.

-

GHS Hazard Classification :

-

Handling Precautions :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[13]

-

-

Storage :

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

1-methyl-1H-pyrrole-2-acetonitrile is a strategically important molecule for chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a robust platform for the development of novel compounds, particularly in the realm of drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is fundamental for its effective and safe utilization in research and development.

References

-

1-Methyl-1H-pyrrole-2-acetonitrile. CAS Common Chemistry. [Link]

-

Chemical Properties of 1-methyl-1H-pyrrole-2-acetonitrile. Cheméo. [Link]

-

Synthesis of N-methylpyrrole-2-acetonitrile. PrepChem.com. [Link]

-

CAS#:783-08-4 | Benzenamine, 4-methoxy-N-(phenylmethylene)-. Chemsrc. [Link]

-

1-methyl-1H-pyrrole-2-acetonitrile. NIST Chemistry WebBook. [Link]

-

1-Methylpyrrole-2-carbonitrile. PubChem, National Institutes of Health. [Link]

-

1H-Pyrrole-2-acetonitrile, 1-methyl-. PubChem, National Institutes of Health. [Link]

-

1H-Pyrrole-2-acetonitrile, 1-methyl-. US EPA Substance Registry Services. [Link]

- Synthesis of pyrrole-2-carbonitriles.

-

SAFETY DATA SHEET - Acetonitrile. Lab Alley. [Link]

-

1H-Pyrrole-2-acetonitrile, 1-methyl-. Pharos. [Link]

-

1H-Pyrrole-2-acetonitrile, 1-methyl-. SIELC Technologies. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. [Link]

-

SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Unigel. [Link]

-

1-Methylpyrrole-2-acetonitrile - 13C NMR. SpectraBase. [Link]

-

1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

-

2-(1H-pyrrol-2-yl)acetonitrile. PubChem, National Institutes of Health. [Link]

Sources

- 1. 1H-Pyrrole-2-acetonitrile, 1-methyl- | 24437-41-0 | Benchchem [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. prepchem.com [prepchem.com]

- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methylpyrrole(96-54-8) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1H-Pyrrole-2-acetonitrile, 1-methyl- | SIELC Technologies [sielc.com]

- 11. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(1H-pyrrol-2-yl)acetonitrile | C6H6N2 | CID 13067931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. unigel.com.br [unigel.com.br]

structure elucidation of (1-Methyl-1H-pyrrol-2-yl)acetonitrile

An In-depth Technical Guide to the Structure Elucidation of (1-Methyl-1H-pyrrol-2-yl)acetonitrile

Foreword: A Logic-Driven Approach to Molecular Identity

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. An error in structural assignment can invalidate countless hours of research and investment. This guide eschews a simple checklist-style approach to analytical techniques. Instead, it presents a holistic and logical workflow for the , a heterocyclic building block of interest. As your guide, I will not only detail the necessary experimental protocols but also illuminate the scientific reasoning that dictates our analytical strategy—why we choose a specific technique at a particular stage and how the data from each step synergistically builds a self-validating case for the final structure.

Our investigation will follow a deliberate path: first, establishing the fundamental molecular formula; second, identifying the constituent functional groups; and third, meticulously assembling the atomic connectivity to reveal the complete molecular architecture.

Part 1: Foundational Analysis - Molecular Formula Determination

The first question in any structure elucidation is "What is the elemental composition?". Answering this provides the molecular formula, a fundamental constraint for any proposed structure. While classical combustion analysis provides elemental ratios, high-resolution mass spectrometry (HRMS) offers a more precise and direct route to the molecular formula by measuring the mass of a molecule with exceptional accuracy.

Core Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Expertise & Experience: We select ESI-TOF HRMS for its soft ionization technique, which minimizes fragmentation and maximizes the abundance of the molecular ion, in this case, the protonated molecule [M+H]⁺. Its high mass accuracy allows us to distinguish between compounds with the same nominal mass but different elemental compositions.

The expected molecular formula for (1-Methyl-1H-pyrrol-2-yl)acetonitrile is C₇H₈N₂. We can calculate the theoretical exact mass for its protonated form to compare against the experimental result.

| Species | Formula | Theoretical Exact Mass (m/z) |

| Neutral Molecule [M] | C₇H₈N₂ | 120.0687 |

| Protonated Molecule [M+H]⁺ | C₇H₉N₂⁺ | 121.0760 |

A measured mass within a narrow tolerance (typically <5 ppm) of the theoretical value provides high confidence in the proposed molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to the analysis to ensure mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Ensure sufficient scans are averaged to obtain a high-quality spectrum.

-

Data Analysis: Process the spectrum to identify the peak corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value for C₇H₉N₂⁺.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, our next step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal tool for this purpose, as it probes the vibrational frequencies of chemical bonds.[1]

Expertise & Experience: For (1-Methyl-1H-pyrrol-2-yl)acetonitrile, two features are of paramount importance: the nitrile group (C≡N) and the substituted pyrrole ring. The C≡N triple bond has a highly characteristic stretching vibration that appears in a region of the spectrum with few other absorptions, making it an excellent diagnostic peak.[2][3]

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2260 - 2220 | Sharp, Medium-Strong |

| Aromatic Ring | C-H stretch | > 3000 | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Variable |

| Methylene/Methyl | C-H stretch | 2980 - 2850 | Medium |

The presence of a sharp, strong band around 2240 cm⁻¹ is compelling evidence for the nitrile functional group.[2][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Elucidating Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement and connectivity of atoms in a molecule.[5][6] We will use both ¹H and ¹³C NMR to build a complete picture of the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Expertise & Experience: For (1-Methyl-1H-pyrrol-2-yl)acetonitrile, we anticipate four distinct proton signals:

-

N-Methyl (N-CH₃): This will be a singlet as there are no adjacent protons, appearing in the range of 3.5-3.8 ppm.

-

Methylene (-CH₂-): This will also be a singlet, deshielded by both the pyrrole ring and the nitrile group, likely appearing around 3.7-4.0 ppm.

-

Pyrrole Ring Protons (H3, H4, H5): These three protons are in distinct chemical environments and will couple to each other. We expect them to appear in the aromatic region (6.0-7.0 ppm).

-

H5: Coupled to H4, appearing as a doublet of doublets (or triplet).

-

H4: Coupled to H3 and H5, appearing as a triplet (or more complex multiplet).

-

H3: Coupled to H4, appearing as a doublet of doublets (or triplet).

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~ 3.6 | Singlet (s) | 3H |

| -CH₂-CN | ~ 3.8 | Singlet (s) | 2H |

| Pyrrole H3 | ~ 6.1 | Triplet (t) | 1H |

| Pyrrole H4 | ~ 6.2 | Triplet (t) | 1H |

| Pyrrole H5 | ~ 6.7 | Triplet (t) | 1H |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon atom in the molecule as a single peak.

Expertise & Experience: We expect to see seven distinct signals in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The chemical shifts are diagnostic of the carbon type.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | ~ 35 |

| -C H₂-CN | ~ 15 |

| -C≡N | ~ 117 |

| Pyrrole C5 | ~ 122 |

| Pyrrole C3 | ~ 108 |

| Pyrrole C4 | ~ 110 |

| Pyrrole C2 | ~ 125 |

The definitive assignment of each proton and carbon signal can be achieved using 2D NMR techniques like HSQC (which correlates directly bonded C-H pairs) and HMBC (which shows longer-range C-H correlations), providing an unassailable confirmation of the proposed structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the probe to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Part 4: Final Confirmation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a final check for purity and provides additional structural confirmation through analysis of the molecule's fragmentation pattern under electron impact (EI) ionization.

Expertise & Experience: The fragmentation pattern is a molecular fingerprint. For (1-Methyl-1H-pyrrol-2-yl)acetonitrile, we expect to see the molecular ion peak (M⁺) at m/z 120. Key fragmentation pathways would include the loss of the cyanomethyl radical (•CH₂CN) and characteristic cleavages of the pyrrole ring, which are well-documented for pyrrole derivatives.[9][10][11]

Visualizing the Workflow and Structure

To synthesize this information, we can visualize the entire logical process and the final confirmed structure with its NMR assignments.

Caption: Logical workflow for the .

Caption: Molecular structure with predicted ¹H NMR chemical shift assignments.

Mandatory Safety Protocol

(1-Methyl-1H-pyrrol-2-yl)acetonitrile, like many nitrile-containing compounds, must be handled with appropriate care. Acetonitrile and related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[12][13][14][15]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

By systematically applying HRMS, FTIR, and NMR spectroscopy, we have followed a logical, evidence-based pathway to elucidate the structure of (1-Methyl-1H-pyrrol-2-yl)acetonitrile. Each piece of data serves to validate the others, culminating in a high-confidence structural assignment. This workflow exemplifies a rigorous and trustworthy approach essential for professionals in chemical synthesis and drug development.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Guo, J., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2695-2705. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Munk, M. E. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Journal of the American Chemical Society, 98(25), 8254-8256. Retrieved from [Link]

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Mass spectra of pyrrole with 67.0 u as the molecule mass. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 535-543. Retrieved from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. Retrieved from [Link]

-

Quantum-chemical interpretation of the mass spectra of pyrrole, furan, and thiophene. (1987). OSTI.GOV. Retrieved from [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents. (2024). National Institutes of Health. Retrieved from [Link]

-

Chemical Properties of 1-methyl-1H-pyrrole-2-acetonitrile. (n.d.). Cheméo. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

HIGH PURITY ACETONITRILE Safety Data Sheet. (2021). Unigel. Retrieved from [Link]

-

N-Methyl-2-pyrrolidone Safety Data Sheet. (2015). Solvents & Petroleum Service, Inc. Retrieved from [Link]

-

1-methyl-1H-pyrrole-2-acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-methylpyrrole-2-acetonitrile. (n.d.). SpectraBase. Retrieved from [Link]

-

Acetonitrile Safety Data Sheet. (2013). Pharmco Products, Inc. Retrieved from [Link]

-

1H-and 13C-NMR shifts (ppm) of acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Pyrrole-2-acetonitrile, 1-methyl-. (2018). SIELC Technologies. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010). Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetonitrile. (n.d.). ChemSynthesis. Retrieved from [Link]

-

2-(1H-pyrrol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts. (2017). IntechOpen. Retrieved from [Link]

-

Studies with Azinylacetonitriles. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetonitrile (75-05-8) 13C NMR [m.chemicalbook.com]

- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. liverpool.ac.uk [liverpool.ac.uk]

- 14. unigel.com.br [unigel.com.br]

- 15. scienceinteractive.com [scienceinteractive.com]

The Multifaceted Biological Landscape of 1-Methyl-Pyrrole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrrole Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3] Its unique electronic properties and ability to engage in various chemical transformations have made it a "privileged scaffold" in medicinal chemistry.[4] The introduction of a methyl group at the nitrogen atom (N-1) to form the 1-methyl-pyrrole core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.[1][5] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by 1-methyl-pyrrole derivatives, offering insights for researchers and professionals engaged in drug discovery and development. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neurological activities, supported by mechanistic insights, experimental protocols, and structure-activity relationships.

Anticancer Activity: Targeting Cellular Proliferation and Survival

1-methyl-pyrrole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often revolving around the disruption of microtubule dynamics.

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant number of 1-methyl-pyrrole derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical protein for microtubule formation.[6][7] Microtubules are essential components of the cytoskeleton, playing vital roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[6]

Below is a diagram illustrating the inhibitory effect of 1-methyl-pyrrole derivatives on tubulin polymerization.

Caption: Inhibition of Tubulin Polymerization by 1-Methyl-Pyrrole Derivatives.

In Vitro Anticancer Activity

The cytotoxic potential of various 1-methyl-pyrrole derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aroyl-1-arylpyrroles | MCF-7 (Breast) | 0.015 - 0.060 | [6] |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Metal Complexes | HT29 (Colon) | 654.31 - 1064.05 | [8] |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Metal Complexes | A549 (Lung) | 794.37 | [8] |

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of 1-methyl-pyrrole derivatives on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP (100 mM stock)

-

Test compounds (1-methyl-pyrrole derivatives) dissolved in DMSO

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well microplates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin solution in GTB.

-

Prepare a 2X solution of the test compound or control in GTB.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add 50 µL of the 2X test compound solution to the appropriate wells.

-

Add 50 µL of the 2X tubulin solution to each well.

-

Incubate the plate at 4°C for 15 minutes to allow for compound binding.

-

-

Initiation of Polymerization:

-

Warm the plate to 37°C in the spectrophotometer.

-

Add 1 µL of 100 mM GTP to each well to initiate polymerization.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the absorbance versus time to obtain polymerization curves.

-

Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrrole nucleus is a common feature in many antimicrobial agents.[1][9][10] 1-methyl-pyrrole derivatives have demonstrated notable activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][11]

Spectrum of Activity

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-1-(substituted phenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles | Staphylococcus aureus | - | [9] |

| 2-amino-1-(substituted phenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles | Escherichia coli | - | [9] |

| 2-amino-1-(substituted phenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles | Candida albicans | - | [9] |

| Pleuromutilin derivative with 1-methyl-pyrrole moiety | Gram-positive bacteria (e.g., MRSA) | 0.008 - 0.016 | [10] |

| Pleuromutilin derivative with 1-methyl-pyrrole moiety | Escherichia coli | ≥16 | [10] |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus | - | [12] |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Bacillus cereus | - | [12] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of 1-methyl-pyrrole derivatives.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile 96-well microplates

Procedure:

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds and control antibiotic in the appropriate broth in the 96-well plate.

-

-

Inoculation:

-

Add an equal volume of the standardized microbial inoculum to each well.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Reading the Results:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

-

Controls:

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases. 1-methyl-pyrrole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[4][13][14]

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[13] Certain 1-methyl-pyrrole derivatives have been shown to selectively inhibit COX-2, which is an attractive therapeutic strategy as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4][13]

The following diagram illustrates the role of COX enzymes in inflammation and their inhibition by 1-methyl-pyrrole derivatives.

Caption: Inhibition of the COX-2 Pathway by 1-Methyl-Pyrrole Derivatives.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated in animal models, such as the carrageenan-induced paw edema model in rats.

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 20 | Significant reduction | 2 | [4] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 10, 20, 40 (repeated daily for 14 days) | Significant inhibition | All time points | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a classic and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test compounds (1-methyl-pyrrole derivatives)

-

Reference drug (e.g., Diclofenac)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to the laboratory conditions for at least one week.

-

Divide the animals into groups: control, reference, and test compound groups.

-

-

Compound Administration:

-

Administer the test compounds and the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, one hour before carrageenan injection. The control group receives the vehicle.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect.

-

Neurological Activity: Neuroprotection and Beyond

Recent studies have highlighted the potential of 1-methyl-pyrrole derivatives in the context of neurodegenerative diseases, primarily due to their antioxidant and neuroprotective properties.[15][16][17]

Mechanism of Action: Antioxidant and MAO-B Inhibition

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders like Parkinson's disease.[15][16][17] Some 1-methyl-pyrrole derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS) and reduce lipid peroxidation.[15][16] Additionally, certain derivatives have been identified as inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine.[15][18] Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.

The following workflow diagram illustrates the assessment of the neuroprotective effects of 1-methyl-pyrrole derivatives.

Caption: Workflow for Assessing the Neuroprotective Effects of 1-Methyl-Pyrrole Derivatives.

Neuroprotective Effects

Studies using neuronal cell lines have demonstrated the ability of 1-methyl-pyrrole derivatives to protect against neurotoxin-induced cell death.

| Compound Class | Neurotoxin | Cell Line | Neuroprotective Effect | Reference |

| N-pyrrolyl hydrazide-hydrazones | 6-OHDA | SH-SY5Y | Significant preservation of cell viability, reduction of ROS and apoptosis | [15] |

| 1,5-diaryl pyrrole derivatives | 6-OHDA | PC12 | Inhibition of apoptosis by controlling lipid peroxidation | [16] |

Synthesis of 1-Methyl-Pyrrole Derivatives

A common and versatile method for the synthesis of the 1-methyl-pyrrole core is the Paal-Knorr synthesis.[19][20] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, or by direct methylation of a pre-formed pyrrole ring.[21]

A general synthetic route for N-methylation of pyrrole involves the reaction of pyrrole with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide.[21]

Structure-Activity Relationships (SAR)

The biological activity of 1-methyl-pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and any attached aryl groups.

-

Anticancer Activity: For 3-aroyl-1-arylpyrroles, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are crucial for potent inhibition of tubulin polymerization.[6] Substituents on the 1-phenyl ring, such as amino and methyl groups, can significantly enhance anticancer activity.[6]

-

Antimicrobial Activity: The presence of specific substituents can broaden the antimicrobial spectrum. For instance, in a series of 1,2,3,4-tetrasubstituted pyrroles, electron-withdrawing groups on the N-phenyl ring were found to enhance antibacterial potential against Gram-positive bacteria.[12]

-

Anti-inflammatory Activity: The incorporation of an acidic group, such as a carboxylic acid, can enhance the anti-inflammatory effects of N-pyrrole derivatives, likely by improving their interaction with the active site of COX enzymes.[13]

-

Neurological Activity: The specific substitution pattern on the pyrrole and any associated side chains can influence the antioxidant and MAO-B inhibitory properties.

Conclusion

1-methyl-pyrrole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics for a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). National Institutes of Health.

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis of certain pyrrole derivatives as antimicrobial agents. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

-

Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. (2016, October 23). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013, March 21). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis of certain pyrrole derivatives as antimicro-bial agents. (2025, August 9). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (n.d.). iris.unina.it. Retrieved January 5, 2026, from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]

-

Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3-D] Pyrimidines Derivatives Using Ethyl 2-Amino-4,5-Bis(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1 H-Pyrrole-3-Carboxylate as Synthon. (2017, July 1). Ingenta Connect. Retrieved January 5, 2026, from [Link]

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013, March 21). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021, June 7). ACG Publications. Retrieved January 5, 2026, from [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023, December 24). PubMed. Retrieved January 5, 2026, from [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024, September 4). MDPI. Retrieved January 5, 2026, from [Link]

-

Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017, September 8). PubMed. Retrieved January 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

- 9. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 20. Pyrrole - Wikipedia [en.wikipedia.org]

- 21. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of N-Methylated Pyrroles

Abstract

N-methylated pyrroles represent a cornerstone in the vast landscape of heterocyclic chemistry, underpinning the structure of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the discovery and historical development of this pivotal class of compounds. We will traverse the seminal synthetic methodologies that enabled their creation, from classical name reactions to modern catalytic systems, and delve into the evolution of analytical techniques that facilitated their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of N-methylated pyrroles, grounded in the rich history of their scientific journey.

I. The Dawn of Pyrrole Chemistry: Early Discoveries and the Quest for N-Substitution

The story of N-methylated pyrroles is intrinsically linked to the discovery of the parent pyrrole ring itself. First isolated from coal tar in 1834, the fundamental pyrrole structure laid the groundwork for subsequent investigations into its derivatives.[6] The late 19th century witnessed pioneering work by chemists like Knorr, Hantzsch, and Paal, who developed foundational methods for constructing the pyrrole ring, setting the stage for the introduction of substituents on the nitrogen atom.[6]

The initial challenge in synthesizing N-substituted pyrroles, including N-methylated variants, was achieving regioselective alkylation. The inherent nucleophilicity of the pyrrole nitrogen made it a prime target for electrophilic attack, but controlling the reaction to favor N-substitution over C-substitution required careful selection of reagents and conditions. Early methods often involved the use of strong bases to deprotonate the pyrrole, followed by reaction with a methylating agent like methyl iodide.[7]

II. Foundational Synthetic Strategies for N-Methylated Pyrroles

The quest for efficient and versatile methods to synthesize N-methylated pyrroles has led to the development of several cornerstone reactions in organic chemistry. These methods, born out of the ingenuity of early pioneers, remain relevant and are continuously being refined.

A. The Paal-Knorr Pyrrole Synthesis

One of the most direct and widely employed methods for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to form the corresponding N-methylpyrrole.[8][9]

Reaction Scheme:

Figure 1: Paal-Knorr Synthesis of N-Methylpyrroles.

The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration.[9][10] The versatility of the Paal-Knorr synthesis lies in its tolerance of a wide range of substituents on the dicarbonyl starting material, allowing for the creation of a diverse library of N-methylated pyrroles.

Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole via Paal-Knorr Condensation

-

To a solution of acetonylacetone (1,4-hexanedione) (1 equivalent) in ethanol, add an aqueous solution of methylamine (1.2 equivalents). The use of a slight excess of methylamine ensures complete consumption of the dicarbonyl compound.

-

Add a catalytic amount of a weak acid, such as acetic acid. The acid catalyzes the initial imine formation.

-

Heat the reaction mixture at reflux for 2-4 hours. The elevated temperature drives the cyclization and dehydration steps to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude N-methylpyrrole.

-

Purify the product by distillation or column chromatography on silica gel.

B. The Hantzsch Pyrrole Synthesis

Another classical and powerful method for constructing substituted pyrroles is the Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch.[11] This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12][13] For the synthesis of N-methylated pyrroles, methylamine is used as the amine component.

Reaction Scheme:

Figure 2: Hantzsch Synthesis for N-Methylated Pyrroles.

The mechanism of the Hantzsch synthesis is thought to proceed through the initial formation of an enamine from the β-ketoester and methylamine.[11] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the final N-methylated pyrrole product.[11]

C. The Van Leusen Pyrrole Synthesis